tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate
Description
tert-Butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a 3-oxopropyl backbone, and a branched 2-methylpropyl (isobutyl) substituent. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical development. Its tert-butyl carbamate moiety enhances stability during synthetic processes, while the ketone and alkyl groups influence reactivity and physicochemical properties such as lipophilicity and solubility .
Properties
IUPAC Name |
tert-butyl N-(2-formyl-4-methylpentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQCCNLYAGUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780318-36-6 | |
| Record name | tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl chloroformate and an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted carbamates with various nucleophiles attached.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is classified as a carbamate derivative, characterized by its tert-butyl protective group and a complex side chain that includes a ketone functional group. This structure contributes to its reactivity and utility in synthetic organic chemistry.
Synthesis and Derivative Formation
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of lacosamide, an anticonvulsant medication. The synthesis typically involves the condensation of N-BOC-D-serine with isobutyl chlorocarbonate, followed by further reactions to yield the desired products.
Synthesis Pathway
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | N-BOC-D-serine, isobutyl chlorocarbonate | Anhydrous ethyl acetate, N-methylmorpholine | This compound |
| 2 | This compound, benzene methanamine | Anhydrous conditions | Lacosamide |
Anticonvulsant Activity
This compound is primarily recognized for its role in synthesizing lacosamide. Lacosamide acts as a dual mechanism inhibitor targeting both sodium channels and the collapsin response mediator protein 2 (CRMP-2), which is crucial for neuronal excitability regulation. The structural modifications facilitated by this carbamate enhance the pharmacological profile of lacosamide.
Synthesis Efficiency
A comparative study demonstrated that using this compound in the synthesis of lacosamide yielded over 90% purity with minimal byproducts, showcasing its efficiency as an intermediate compared to traditional methods which often resulted in lower yields (approximately 81.6%) .
Environmental Impact
The method utilizing this compound also aligns with green chemistry principles by reducing solvent toxicity and waste generation during the synthesis process . This aspect is increasingly important in pharmaceutical manufacturing, where regulatory pressures demand sustainable practices.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Branched vs. Cyclic Alkyl Groups : The 2-methylpropyl group in the target compound enhances lipophilicity compared to the cyclopropyl analogue, which introduces ring strain and alters solubility .
- Functional Group Variations : Bromohexyl () and azidoethyl () substituents enable nucleophilic substitution and click chemistry, respectively, unlike the ketone in the target compound.
- Chiral Centers : The (S)-configured chloro-hydroxy derivative () demonstrates the role of stereochemistry in biological activity, a factor absent in the achiral target compound.
Reaction Yields and Conditions
Solubility and Stability
- The target compound’s isobutyl group increases lipid solubility compared to polar cyclopropyl or bromohexyl analogues, impacting membrane permeability in drug design .
- tert-Butyl carbamates generally exhibit superior hydrolytic stability over methyl or ethyl variants, as seen in enzyme-resistant intermediates ().
Pharmaceutical Intermediates
- The chiral tert-butyl carbamate in is pivotal in synthesizing rivaroxaban, a factor Xa inhibitor. Its structural robustness contrasts with the azido derivative’s role in chemical genetics ().
- Cyclopropyl analogues () are utilized in kinase inhibitors, demonstrating substituent-dependent target specificity.
Industrial and Environmental Considerations
Biological Activity
Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including studies on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group, which is known to influence its interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of approximately 229.32 g/mol.
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Studies indicate that the compound may interact with specific receptors or enzymes, leading to modulation of biological processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Value | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 130 nM | |
| β-Secretase Inhibition | IC50 = 200 nM | |
| Binding Affinity (Ki) | Ki = 191 nM | |
| Toxicological Assessment | Low Toxicity |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective potential of carbamate derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with these compounds, suggesting their utility in preventing neurodegeneration .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of carbamate derivatives. The study demonstrated that this compound exhibited a dose-dependent inhibition of pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate, and how are intermediates validated?
The compound is typically synthesized via carbamate protection of a primary amine. A representative method involves reacting a precursor like 3-aminopropiophenone derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Post-synthesis, intermediates are validated using NMR to confirm the presence of the tert-butyl group (δ ~1.45 ppm, singlet) and the carbonyl signal (δ ~170 ppm in NMR) . Purity is assessed via flash column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and HPLC (≥95% purity threshold) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm the Boc-protected amine, ketone moiety (δ ~2.6–2.8 ppm for α-protons), and branching from the 2-methylpropyl group .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments consistent with Boc cleavage .
- FT-IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) groups confirm functional groups .
Q. What are the recommended storage and handling protocols to ensure stability?
The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA) . For handling, use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood due to potential aldehyde byproduct volatility .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in multi-step syntheses?
The Boc group acts as a transient protecting group for amines, enabling selective functionalization of other sites. For example, in peptide coupling, the ketone moiety can undergo reductive amination without Boc deprotection . However, steric hindrance from the tert-butyl group may slow nucleophilic attacks, requiring optimization of reaction kinetics (e.g., elevated temperatures in DMF) . Post-reaction Boc removal is achieved with HCl/dioxane or TFA/CH₂Cl₂, confirmed by NMR loss of the δ 1.45 ppm signal .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization is hindered by the compound’s flexible alkyl chain and low melting point. Strategies include:
- Co-crystallization : Using halogenated solvents (e.g., DCM/hexane) to induce slow evaporation .
- Cryogenic techniques : X-ray diffraction at 100 K to stabilize weak intermolecular interactions (e.g., C=O···H–N hydrogen bonds) .
- SHELX refinement : SHELXL resolves disorder in the 2-methylpropyl chain via iterative least-squares cycles and anisotropic displacement parameters .
Q. How is the compound utilized in drug discovery, particularly for targeting intracellular receptors?
The ketone and carbamate groups serve as handles for derivatization in medicinal chemistry. For example:
- Fluorescent probes : Conjugation with dansyl chloride or Fmoc tags via the ketone enables imaging of intracellular targets like chemokine receptors .
- Neuroprotective agents : The Boc group enhances blood-brain barrier permeability in analogs targeting TrkB/5-HT₄ receptors .
Structure-activity relationship (SAR) studies prioritize substitutions at the 3-oxopropyl position to modulate binding affinity (e.g., IC₅₀ shifts from nM to μM) .
Q. How do computational methods support the analysis of this compound’s conformational dynamics?
Molecular dynamics (MD) simulations in implicit solvent models (e.g., GBSA) reveal:
- Rotamer preferences : The 2-methylpropyl chain adopts gauche conformations to minimize steric clash with the Boc group .
- Tautomerization : The 3-oxo group exhibits keto-enol equilibrium (ΔG ~2.1 kcal/mol), affecting reactivity in nucleophilic environments .
Docking studies (AutoDock Vina) predict binding poses in enzyme active sites, validated by experimental IC₅₀ data .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR chemical shifts: How are they reconciled?
Variations in δ values for the Boc group (e.g., δ 1.42–1.48 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Internal referencing (TMS) and standardized solvent systems mitigate these differences . For cross-study comparisons, databases like PubChem provide aggregated spectral data under controlled conditions .
Q. Conflicting stability profiles in acidic conditions: What factors explain this?
While Boc groups are generally acid-labile, stability varies with substituent electronics. Electron-withdrawing groups (e.g., ketones) adjacent to the carbamate increase susceptibility to TFA-mediated cleavage, whereas alkyl chains delay degradation. Kinetic studies (HPLC monitoring) recommend ≤30 min exposure to 20% TFA for complete deprotection without side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
